Ethyl-2-(4-Methylphenyl)-1-indolizin-carboxylat

Übersicht

Beschreibung

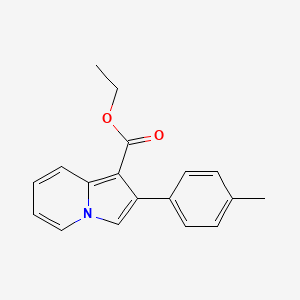

Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate is a synthetic organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This compound features an indolizine core substituted with an ethyl ester group and a 4-methylphenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. The following applications have been identified:

Anticoagulant Activity

Research indicates that compounds similar to ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate exhibit anticoagulant properties by selectively inhibiting factor XIa, which is crucial in the coagulation cascade. This characteristic makes it a candidate for treating thromboembolic diseases .

Anticancer Research

The indolizine scaffold is known for its biological activity, including anticancer properties. Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate has shown promise in preliminary studies targeting specific cancer cell lines, suggesting its potential as an anticancer agent .

Organic Electronics

Due to its unique electronic properties, ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable thin films makes it suitable for these applications .

Photophysical Studies

This compound's photophysical properties are under investigation for use in sensors and imaging technologies. Its fluorescence characteristics can be harnessed for developing advanced imaging agents in biological research .

Research Tool

Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate serves as a valuable research tool in the study of indolizine derivatives and their biological activities. Its synthesis and characterization have been extensively documented, providing a basis for further exploration of related compounds.

Case Study 1: Anticoagulant Studies

A study published in a pharmaceutical journal demonstrated that derivatives of ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate exhibited significant inhibitory effects on factor XIa activity, suggesting their potential use in developing new anticoagulant therapies .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that this compound could induce apoptosis in certain types of cancer cells, indicating its potential role in cancer therapy development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate typically involves the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-alkynylpyridine and an appropriate electrophile.

Substitution with 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction using a boronic acid derivative of 4-methylphenyl and a halogenated indolizine intermediate.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods: Industrial production of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indolizine core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: Electrophilic

Biologische Aktivität

Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate is a compound belonging to the indolizine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the synthesis, biological evaluations, and research findings related to this compound.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₇NO₂

- CAS Number : 449778-84-1

- Melting Point : 119-121 °C

The compound features an indolizine core with an ethyl ester and a 4-methylphenyl substituent, contributing to its unique chemical properties and biological activities.

Synthesis Methods

The synthesis of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate typically involves:

- Formation of the Indolizine Core : Through cyclization reactions involving precursors such as 2-alkynylpyridine.

- Substitution with 4-Methylphenyl Group : Utilizing Suzuki-Miyaura coupling reactions.

- Esterification : Converting the carboxylic acid group into an ethyl ester using ethanol under acidic conditions.

Anticancer Activity

Research indicates that indolizine derivatives, including Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate, exhibit significant anticancer properties. A study evaluated various indolizine compounds against cancer cell lines, revealing promising cytotoxic effects:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate | MCF-7 (Breast carcinoma) | Not specified in available data |

| Reference Compound (Doxorubicin) | MCF-7 | 25.71 |

Although specific IC50 values for Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate were not detailed in the literature, similar compounds have shown effective cytotoxicity against various cancer cell lines, suggesting potential efficacy in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate have also been investigated. The compound's activity against bacterial strains such as Staphylococcus aureus and Escherichia coli was assessed:

| Test Organism | Zone of Inhibition (mm) | Comparison |

|---|---|---|

| Staphylococcus aureus | Moderate activity observed | Compared to standard ciprofloxacin |

| Escherichia coli | Moderate activity observed | Compared to standard ciprofloxacin |

The results indicate that while the compound exhibits some antibacterial activity, it may not be as potent as established antibiotics .

Antifungal Activity

Additionally, the antifungal efficacy of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate was evaluated against Candida albicans. Most derivatives showed moderate antifungal activity when compared to standard treatments like Itraconazole .

Case Studies and Research Findings

Several studies have highlighted the importance of indolizines in medicinal chemistry:

- Study on Indolizines : A comprehensive review on the biological activities of indolizines indicated their potential in drug design due to their ability to interact with various biological targets .

- Synthesis and Evaluation : Research demonstrated that modifications on the indolizine scaffold significantly affect biological activity, emphasizing structure-activity relationships (SAR) .

Eigenschaften

IUPAC Name |

ethyl 2-(4-methylphenyl)indolizine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-3-21-18(20)17-15(14-9-7-13(2)8-10-14)12-19-11-5-4-6-16(17)19/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLUGUDRRNOLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401239626 | |

| Record name | Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449778-84-1 | |

| Record name | Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=449778-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.